molecular formula C15H18N4OS B12267270 N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide

N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide

Cat. No.: B12267270
M. Wt: 302.4 g/mol
InChI Key: XZHZAHUYFCVLRJ-UHFFFAOYSA-N
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Description

N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of thienopyrimidines.

Chemical Reactions Analysis

Types of Reactions

N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions can vary but often involve heating the reactants in appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as thieno[3,4-b]pyridine and thieno[3,2-d]pyrimidine-2,4-dione .

Uniqueness

What sets N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide apart from similar compounds is its unique structure, which combines a thienopyrimidine core with a piperidine and cyclopropanecarboxamide moiety.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C15H18N4OS/c20-15(10-3-4-10)18-11-2-1-6-19(8-11)14-13-12(5-7-21-13)16-9-17-14/h5,7,9-11H,1-4,6,8H2,(H,18,20)

InChI Key

XZHZAHUYFCVLRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2SC=C3)NC(=O)C4CC4

Origin of Product

United States

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